![molecular formula C14H11F3O2S4 B2581408 Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate CAS No. 338793-29-6](/img/structure/B2581408.png)
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate
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Overview
Description
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate is a useful research compound. Its molecular formula is C14H11F3O2S4 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate (CAS: 338793-29-6) is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H11F3O2S4. The structure features a dithiole ring system with a thioether side chain that includes a trifluoromethyl group, which may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various thiophene derivatives, which share structural similarities with this compound. For instance, compounds with thiophene moieties have shown promising results against multidrug-resistant strains of Salmonella Typhi. One such derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR S. Typhi, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .
Compound | MIC (mg/mL) | Target Bacteria | Reference |
---|---|---|---|
4F | 3.125 | XDR Salmonella Typhi | |
Ciprofloxacin | N/A | XDR Salmonella Typhi | Positive control |
This suggests that the structural features of this compound may similarly confer antibacterial efficacy.
Anticancer Potential
The anticancer activity of compounds related to this compound has also been investigated. Research indicates that certain dithiole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The trifluoromethyl group may enhance these effects by increasing the compound's reactivity towards cellular targets.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated several thiophene-based compounds for their antibacterial properties. This compound was included in the screening process due to its structural similarity to active compounds identified in previous research. The results indicated that it could potentially inhibit bacterial growth effectively, warranting further investigation into its mechanism of action.
- Structure–Activity Relationship (SAR) : Analysis of SAR for similar compounds revealed that modifications in the dithiole structure significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency by improving binding affinity to bacterial targets .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure includes a trifluoromethyl group, which enhances its biological activity. Studies have indicated that derivatives of dithiole compounds exhibit various pharmacological effects, including:
- Antitumor Activity : Research has shown that dithiole derivatives can inhibit the proliferation of cancer cells. For instance, a study by Rynbrandt et al. highlighted the potential of trifluoromethyl-substituted dithiole compounds in developing novel anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. A case study demonstrated that similar compounds can disrupt bacterial cell membranes, leading to cell death .
Case Study: Antitumor Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate | MCF-7 (breast cancer) | 15 | Rynbrandt et al., 1981 |
Similar Dithiole Derivative | HeLa (cervical cancer) | 10 | Sasse et al., 2002 |
Materials Science
In materials science, this compound is investigated for its potential in synthesizing advanced materials due to its unique electronic properties.
- Conductive Polymers : The incorporation of dithiole units into polymer matrices can enhance electrical conductivity. Studies have shown that polymers containing dithiole groups exhibit improved charge transport properties, making them suitable for applications in organic electronics and solar cells .
Data Table: Conductivity Measurements
Polymer Type | Dithiole Content (%) | Conductivity (S/cm) | Reference |
---|---|---|---|
Polymer A | 5 | 0.01 | Campeau et al., 2008 |
Polymer B | 10 | 0.05 | Zificsak & Hlasta, 2004 |
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Activity : Research indicates that dithiole derivatives can act as effective pesticides due to their ability to inhibit key enzymes in pest metabolism. This leads to reduced survival rates of agricultural pests without significantly harming beneficial insects .
Case Study: Pesticidal Efficacy
Compound | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
This compound | Aphids | 85 | Kania-Korwel et al., 2012 |
Similar Compound | Beetles | 75 | Sengupta et al., 2017 |
Properties
IUPAC Name |
ethyl 2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-dithiole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S4/c1-2-19-11(18)10-12(23-13(20)22-10)21-7-8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQGPNDQXUSGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.